1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is an intricate organic compound The complex structural architecture of this compound includes the quinazoline core, a key scaffold in medicinal chemistry known for its broad spectrum of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis:
Formation of the Oxadiazole Ring: : Starting from benzo[d][1,3]dioxole, the oxadiazole ring is constructed through reactions involving nitrile oxides and suitable reactants under controlled conditions.
Quinazoline Core Formation: : The quinazoline core is synthesized by cyclization reactions involving appropriate anilines and formamides under high-temperature conditions.
Final Coupling Step: : The resultant intermediate compounds are then coupled through a series of steps, including nucleophilic substitutions and condensation reactions, to yield the final compound.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing reaction conditions for high yield and purity, utilizing large-scale batch reactors or continuous flow systems. Catalysts and reagents are chosen to ensure cost-effective and environmentally sustainable production processes.
Chemical Reactions Analysis
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions:
Oxidation Reactions: : Commonly oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: : Reduced using reagents such as lithium aluminum hydride.
Substitution Reactions: : Undergoes nucleophilic or electrophilic substitutions depending on the functional groups present.
Major Products: : Oxidation yields hydroxylated derivatives, while reduction typically gives amine or alcohol functionalities. Substitution reactions can introduce a variety of functional groups, further diversifying the compound's chemical landscape.
Scientific Research Applications
Chemistry
In organic synthesis, 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione serves as a valuable building block for constructing more complex molecules.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor, particularly targeting specific proteins involved in disease pathways.
Medicine
Medically, it shows promise in drug discovery, especially for conditions requiring precise enzyme modulation.
Industry
In industrial applications, it's used in the synthesis of advanced materials and as a key intermediate in the production of specialty chemicals.
Mechanism of Action
The compound's mechanism of action is primarily based on its ability to bind to molecular targets, altering their function. This involves interactions with enzyme active sites or receptor domains, leading to inhibition or activation of specific pathways. The quinazoline core plays a crucial role in its bioactivity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: : Structures like quinazoline derivatives and oxadiazole compounds share similarities.
Uniqueness: : The combination of the quinazoline core with the oxadiazole and benzo[d][1,3]dioxole moieties makes it unique, offering a diverse range of interactions and activities not typically observed in simpler analogs.
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-2-23-19(25)13-5-3-4-6-14(13)24(20(23)26)10-17-21-18(22-29-17)12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJJNWCLYDISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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